molecular formula C22H28N4O2S B2981534 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1235095-99-4

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2981534
CAS No.: 1235095-99-4
M. Wt: 412.55
InChI Key: ZXXAQIIUZYAKBP-UHFFFAOYSA-N
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Description

2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a combination of a piperazine ring, a benzodiazole ring, and a tert-butylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a probe or ligand in biochemical assays to study protein interactions or enzyme activities.

Mechanism of Action

The mechanism by which 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may target specific receptors or enzymes in the brain, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-22(2,3)17-9-11-18(12-10-17)29(27,28)26-15-13-25(14-16-26)21-23-19-7-5-6-8-20(19)24(21)4/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXAQIIUZYAKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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